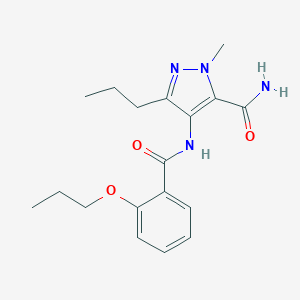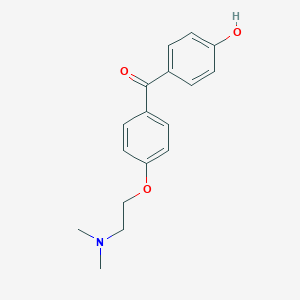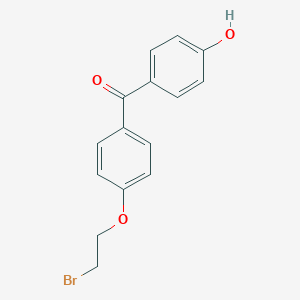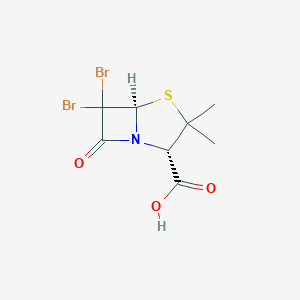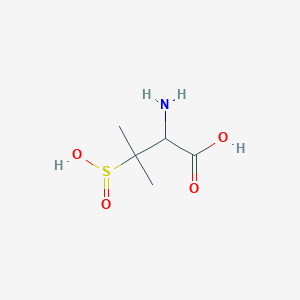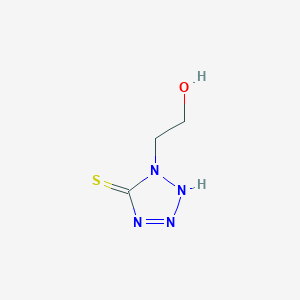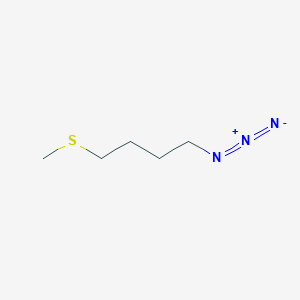
4-(Methylthio)butyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylthio)butyl azide is an organic compound characterized by the presence of an azide group (-N₃) and a methylsulfanyl group (-SCH₃) attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(Methylthio)butyl azide can be synthesized through a multi-step process starting from 4-methylsulfanylbutanol. The primary steps involve:
Conversion of Alcohol to Tosylate: The hydroxyl group of 4-methylsulfanylbutanol is converted to a tosylate using tosyl chloride and pyridine.
Substitution with Sodium Azide: The tosylate is then reacted with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield 1-azido-4-methylsulfanylbutane.
Industrial Production Methods:
Analyse Chemischer Reaktionen
4-(Methylthio)butyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Amines: From reduction of the azide group.
Triazoles: From cycloaddition reactions with alkynes.
Wissenschaftliche Forschungsanwendungen
4-(Methylthio)butyl azide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Material Science: Utilized in the modification of polymers to introduce azide functionalities, which can further react to form cross-linked networks or other functional materials.
Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules via click chemistry.
Wirkmechanismus
The primary mechanism of action for 1-azido-4-methylsulfanylbutane involves its azide group, which can act as a nucleophile in substitution reactions or participate in cycloaddition reactions. The azide group is highly reactive due to its electron-rich nature, making it a versatile functional group in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1-Azidobutane: Lacks the methylsulfanyl group, making it less versatile in certain synthetic applications.
4-Azidobutanol: Contains a hydroxyl group instead of a methylsulfanyl group, leading to different reactivity and applications.
Uniqueness: 4-(Methylthio)butyl azide is unique due to the presence of both an azide and a methylsulfanyl group, providing dual functionality. This allows for a broader range of chemical reactions and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
57775-01-6 |
|---|---|
Molekularformel |
C5H12N3S+ |
Molekulargewicht |
146.24 g/mol |
IUPAC-Name |
imino(4-methylsulfanylbutylimino)azanium |
InChI |
InChI=1S/C5H12N3S/c1-9-5-3-2-4-7-8-6/h6H,2-5H2,1H3/q+1 |
InChI-Schlüssel |
GXRDUWQMHJIPGP-UHFFFAOYSA-N |
SMILES |
CSCCCCN=[N+]=[N-] |
Kanonische SMILES |
CSCCCCN=[N+]=N |
Synonyme |
1-Azido-4-(methylthio)-butane; NSC 378222 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


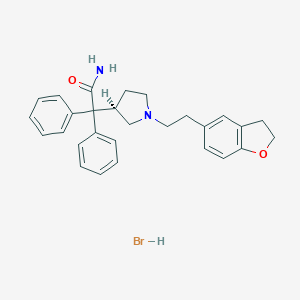
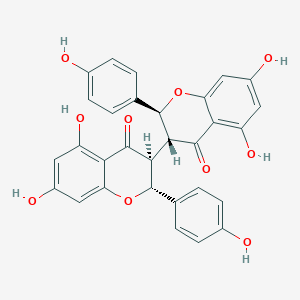
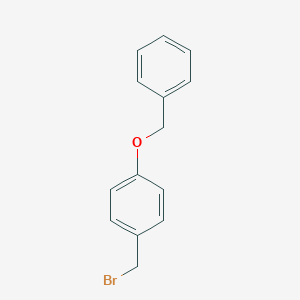
![1-Methyl-4-[[5-[[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]sulfonyl]-2-propoxybenzoyl]amino]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B113428.png)
![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)
